Propipocaine hydrochloride

Polymorphism Solid-state chemistry Formulation science

Propipocaine hydrochloride (PPCHC, Falicaine) is differentiated by its thermodynamically stable polymorph (mod. II°) and 10 K pre-melting thermal transition, ensuring consistent formulation, solubility, and stability. Unlike common anesthetics, PPCHC has intermediate membrane binding (9.0 Hz broadening) and cytotoxicity (0.25% irreversible ciliary effect), bridging potency-toxicity between tetracaine and lidocaine. Use as HPLC reference standard for multi-anesthetic validation. Choose PPCHC when polymorphism stability, quantifiable pharmacology, or analytical precision precludes generic substitution.

Molecular Formula C17H26ClNO2
Molecular Weight 311.8 g/mol
CAS No. 1155-49-3
Cat. No. B133617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropipocaine hydrochloride
CAS1155-49-3
Synonyms3-(1-Piperidinyl)-1-(4-propoxyphenyl)-1-propanone Hydrochloride;  3-Piperidino-_x000B_4’-propoxypropiophenone Hydrochloride;  4-n-Propoxy-β-(1-piperidyl)propiophenone Hydrochloride;  Falicain;  Falicaine Hydrochloride;  Propipocaine Hydrochloride;  Propoxypipero
Molecular FormulaC17H26ClNO2
Molecular Weight311.8 g/mol
Structural Identifiers
SMILES[H+].CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.[Cl-]
InChIInChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H
InChIKeySLARELGEGUUVPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propipocaine Hydrochloride (CAS 1155-49-3) for Research and Industrial Procurement: A Quantitative Evidence Guide


Propipocaine hydrochloride (PPCHC, also known as falicaine) is a local anesthetic of the aromatic ketone class [1]. It is structurally characterized as 1-(4-propoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride [1]. As an atypical local anesthetic, it possesses a unique solid-state profile, including a defined crystal polymorphism with a thermodynamically stable form (mod. II°) at room temperature [1]. It is primarily utilized in research and industrial settings, including topical anesthesia formulations, and has been studied for its interactions with membranes and cellular toxicity profiles compared to other local anesthetics [2].

Why Generic Substitution of Propipocaine Hydrochloride (CAS 1155-49-3) Fails: Solid-State and Pharmacological Differentiation


Generic substitution of Propipocaine hydrochloride (PPCHC) with other amide or ester-type local anesthetics is not scientifically justified due to its unique solid-state properties, including a defined and stable crystal polymorphism, and its distinct pharmacological profile [1]. Unlike many common anesthetics, PPCHC exists in a specific thermodynamically stable form (mod. II°) at room temperature, which is critical for consistent formulation performance, solubility, and stability [1]. Furthermore, its relative potency and toxicity profile, as determined by membrane interaction and cellular toxicity studies, differentiate it from both more and less potent analogs like tetracaine and lidocaine [2][3]. These quantifiable differences in physical state and biological effect necessitate a specific and informed procurement decision rather than simple substitution.

Quantitative Evidence Guide for Propipocaine Hydrochloride (CAS 1155-49-3) vs. Comparators


Solid-State Stability: Thermally Stable Polymorph Mod. II° Dominates Commercial Products

Propipocaine hydrochloride (PPCHC) exhibits a specific crystal polymorphism where the thermodynamically stable form at room temperature is mod. II°. This form is the exclusive crystalline phase present in commercial products [1]. In contrast, its close structural analog, Dyclonine hydrochloride (DCNHC), while also possessing a similar polymorphic system, demonstrates a distinct thermal transition behavior. The stable mod. II° of PPCHC endothermally transforms to the less stable mod. I at about 10 K prior to the melting point, a key differentiator in processing and storage [1].

Polymorphism Solid-state chemistry Formulation science

Membrane Binding Potency: Quantified by 1H-NMR Half-Width Broadening

The binding ability of Propipocaine (propitocaine) to a model phospholipid membrane, as measured by the broadening of the half-width in 1H-NMR spectroscopy, was determined to be 9.0 Hz [1]. This value positions it between the more potent and toxic tetracaine (12.2 Hz) and the less potent lidocaine (8.8 Hz), providing a quantifiable metric for its intermediate membrane interaction [1].

Membrane binding NMR spectroscopy Anesthetic potency

In Vitro Cytotoxicity on Human Tracheobronchial Epithelium

In a study on human tracheal and bronchial epithelium in vitro, Propipocaine (Propipocain) demonstrated concentration-dependent local cytotoxicity, with the overall toxicity profile decreasing in the order: Tetracaine > Propipocaine > Lidocaine [1]. A concentration of 0.25% Propipocaine produced an irreversible stoppage of ciliary activity, whereas 0.1% Tetracaine caused the same effect [1].

Cytotoxicity In vitro toxicology Respiratory epithelium

Chromatographic Separation: A Distinct Retention Profile in HPLC

Propipocaine can be simultaneously separated and identified from a mixture of 10 popular local anesthetics (including benzocaine, bupivacaine, chloroprocaine, lidocaine, oxybuprocaine, prilocaine, procaine, and tetracaine) using optimized liquid chromatographic methods [1]. The study demonstrates that Propipocaine possesses a distinct retention time and separation profile, which is crucial for analytical detection, purity assessment, and quality control in both pharmaceutical and research settings [1].

Analytical chemistry HPLC Quality control

Best Research and Industrial Application Scenarios for Propipocaine Hydrochloride (CAS 1155-49-3)


Solid-State and Pre-formulation Research for Local Anesthetics

Procure Propipocaine hydrochloride (PPCHC) as a model compound for studying crystal polymorphism and thermodynamic stability in local anesthetic drug development. Its well-characterized stable form (mod. II°) and defined thermal transition at 10 K prior to melting [1] make it an ideal standard for investigating formulation stability, solid-state transformations, and the impact of polymorphism on bioavailability and manufacturing processes.

In Vitro Toxicity and Membrane Interaction Studies

Select PPCHC for comparative toxicology and pharmacology experiments requiring a compound with intermediate membrane binding (9.0 Hz half-width broadening [2]) and cytotoxicity (0.25% irreversible effect on ciliary activity [3]). Its quantifiable position between high-potency/high-toxicity agents like tetracaine and lower-potency/lower-toxicity agents like lidocaine allows for precise dose-response and mechanism-of-action studies.

Analytical Method Development and Quality Control Standards

Utilize PPCHC as a reference standard in the development and validation of HPLC methods for the simultaneous separation and quantification of multiple local anesthetics in pharmaceutical preparations [4]. Its distinct retention profile ensures accurate identification and purity assessment, crucial for regulatory compliance and research integrity in quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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